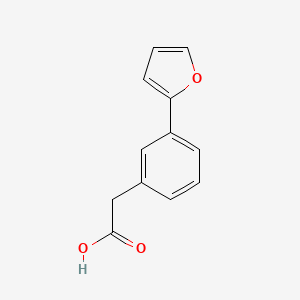
2-(3-(Furan-2-yl)phenyl)acetic acid
Overview
Description
2-(3-(Furan-2-yl)phenyl)acetic acid: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis of the furan ring, followed by the Friedel-Crafts acylation to introduce the phenyl group. The final step involves the carboxylation of the phenyl group to form the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Zirconium dioxide (ZrO₂) can be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-(Furan-2-yl)phenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO₄) or (CrO₃) can be used under acidic conditions.
Reduction: (LiAlH₄) or (NaBH₄) are common reducing agents.
Substitution: (e.g., bromine) and (e.g., aluminum chloride) are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Scientific Research Applications
Chemistry:
Catalysis: 2-(3-(Furan-2-yl)phenyl)acetic acid can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Mechanism of Action
The mechanism of action of 2-(3-(Furan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This disruption leads to the weakening of the cell wall and eventual cell lysis .
Comparison with Similar Compounds
- [2-(Furan-2-yl)phenyl]acetic acid
- [4-(Furan-2-yl)phenyl]acetic acid
- [3-(Thiophen-2-yl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the furan ring on the phenyl group can influence the compound’s reactivity and biological activity.
- Unique Properties: 2-(3-(Furan-2-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
568628-55-7 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)
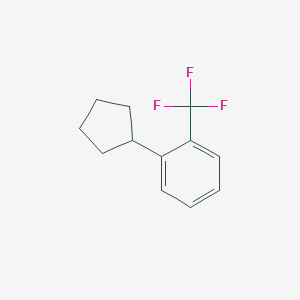
![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)
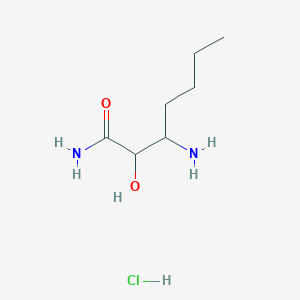
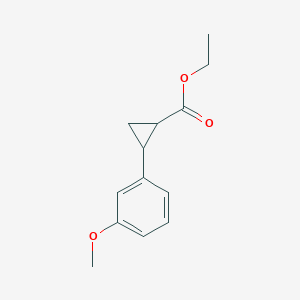


![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)
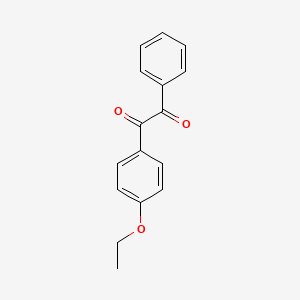

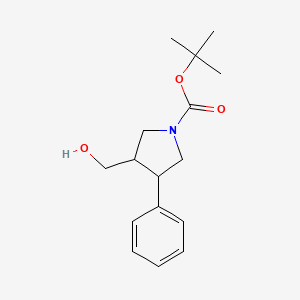
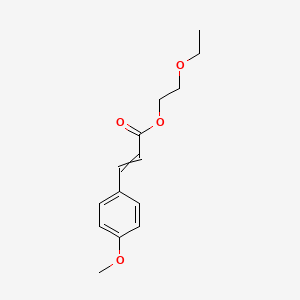
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)
![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
